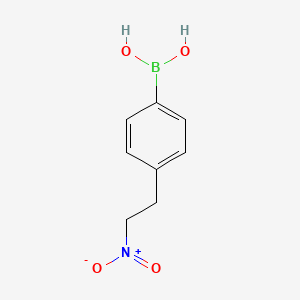
(4-(2-Nitroethyl)phenyl)boronic acid
Vue d'ensemble
Description
“(4-(2-Nitroethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H10BNO4 . It has a molecular weight of 194.98 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group attached to a boronic acid group via a 2-nitroethyl linker . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .Physical And Chemical Properties Analysis
“this compound” is a compound with a density of 1.3±0.1 g/cm3 . It has a boiling point of 409.1±55.0 °C at 760 mmHg . The compound has a molar refractivity of 48.6±0.4 cm3 .Mécanisme D'action
The mechanism of action of (4-(2-Nitroethyl)phenyl)boronic acid is not fully understood. It is believed that this compound acts as a Lewis acid and can form complexes with other molecules. It is thought that these complexes can then be used to catalyze reactions. Additionally, this compound may act as an inhibitor of enzymes and other proteins, which can affect the activity of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes and proteins, which can have an effect on the activity of these molecules. Additionally, this compound has been shown to bind to certain receptors, which may affect the activity of these receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (4-(2-Nitroethyl)phenyl)boronic acid in lab experiments has a number of advantages. It is a relatively inexpensive reagent, and it can be used in a variety of reactions. Additionally, it can be used to synthesize a wide range of compounds. However, there are also some limitations to the use of this compound in lab experiments. It is highly reactive, and it can react with other molecules in the reaction mixture. Additionally, it can form complexes with other molecules, which can affect the activity of these molecules.
Orientations Futures
There are a number of potential future directions for (4-(2-Nitroethyl)phenyl)boronic acid research. One potential direction is the development of new synthesis methods for this compound. Additionally, further research could be conducted on the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research could be conducted on the use of this compound in the synthesis of polymers, fluorescent dyes, and other chromogenic compounds. Finally, further research could be conducted on the use of this compound in the field of drug discovery.
Applications De Recherche Scientifique
(4-(2-Nitroethyl)phenyl)boronic acid has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in the synthesis of a wide range of compounds, including polymers, pharmaceuticals, and natural products. It has also been studied for its potential use in the field of drug discovery. This compound has been used as a ligand in the synthesis of transition metal complexes, which have been studied for their potential use in catalytic reactions. Additionally, this compound has been studied for its potential use in the synthesis of fluorescent dyes and other chromogenic compounds.
Propriétés
IUPAC Name |
[4-(2-nitroethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c11-9(12)8-3-1-7(2-4-8)5-6-10(13)14/h1-4,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJHOWDNLQDXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657304 | |
| Record name | [4-(2-Nitroethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957034-36-5 | |
| Record name | [4-(2-Nitroethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1387057.png)
![4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine](/img/structure/B1387060.png)
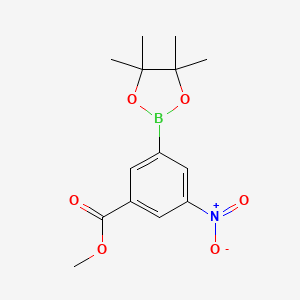


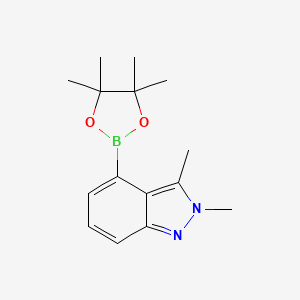
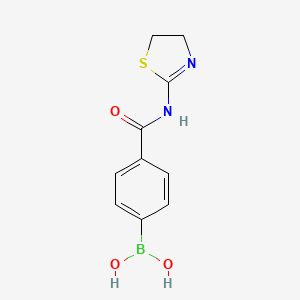
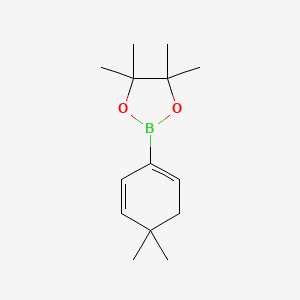
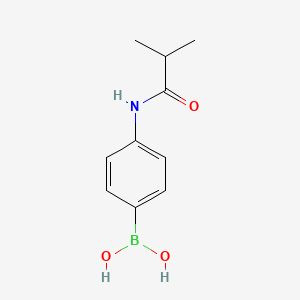
![[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B1387072.png)
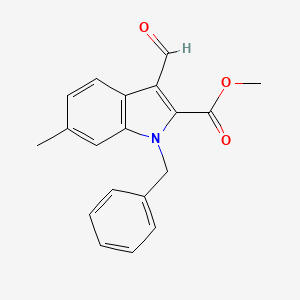

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387075.png)
![Potassium ((4-(tert-butyl)phenyl)sulfonyl)(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)amide](/img/structure/B1387079.png)